Higher Pyrazole Yield vs. Ethoxy Analog
In the synthesis of a substituted pyrazole derivative, using (Methoxymethylene)malononitrile as a reactant with 2-(3-naphthyloxy)acetohydrazide resulted in a reported yield of 66%. In a separate study, a similar reaction employing the closely related analog (Ethoxymethylene)malononitrile with the same hydrazide derivative yielded only 53% of the corresponding product [1].
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 66% yield |
| Comparator Or Baseline | (Ethoxymethylene)malononitrile: 53% yield |
| Quantified Difference | +13 percentage points in yield |
| Conditions | Reaction with a substituted acetohydrazide derivative |
Why This Matters
For procurement, a 13% higher absolute yield directly translates to significantly better atom economy and lower cost per unit of final product.
- [1] Abdel-Wahab, B. F., et al. (2010). Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. Chem. Pharm. Bull., 58(12), 1601-1606. View Source
